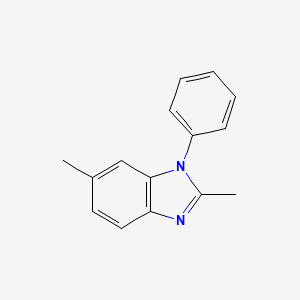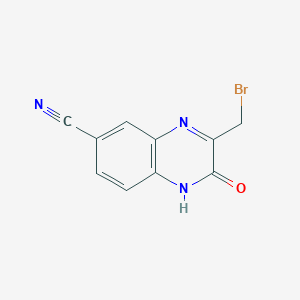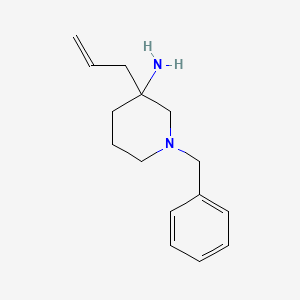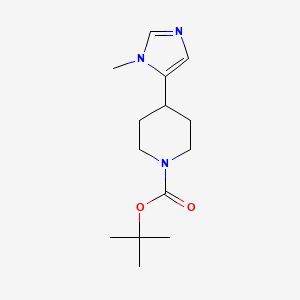
2,6-Dimethyl-1-phenylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually carried out under mild conditions, often in a solvent mixture, and yields the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microdroplet synthesis techniques has been explored to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 2,6-Dimethyl-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
科学的研究の応用
2,6-Dimethyl-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,6-Dimethyl-1-phenylbenzimidazole involves its interaction with various molecular targets. It is known to bind to the minor groove of DNA, recognizing specific base sequences and interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
類似化合物との比較
- 2,5-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison: 2,6-Dimethyl-1-phenylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,5-Dimethylbenzimidazole, it has different steric and electronic effects, influencing its reactivity and interaction with biological targets . The presence of the phenyl group at the 1-position further enhances its potential as a pharmacophore in drug design .
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2,6-dimethyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-8-9-14-15(10-11)17(12(2)16-14)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChIキー |
DCBIIPCADZFYFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)

![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)





![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

